molecular formula C53H83N15O15 B1675905 Magaratensin CAS No. 137915-11-8

Magaratensin

Cat. No.: B1675905
CAS No.: 137915-11-8
M. Wt: 1170.3 g/mol
InChI Key: HKTINNCXBQYZRQ-CSCXCSGISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Magaratensin can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage and use .

Chemical Reactions Analysis

Types of Reactions: Magaratensin undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residues within the peptide, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

    Substitution: Site-directed mutagenesis or chemical synthesis methods are employed to introduce specific amino acid substitutions.

Major Products:

Scientific Research Applications

Magaratensin has a wide range of scientific research applications, including:

Mechanism of Action

Magaratensin exerts its effects by binding to neurotensin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include neurotensin receptor 1 (NTR1) and neurotensin receptor 2 (NTR2). The activation of these receptors results in the modulation of calcium ion channels, influencing neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

    Neurotensin: A peptide that shares structural similarities with Magaratensin and binds to the same receptors.

    Neuromedin N: Another neurotensin-related peptide with overlapping biological activities.

Uniqueness: this compound is unique due to its specific amino acid sequence and its origin from the skin of Rana margarate. This distinct source and sequence confer unique biological properties and potential therapeutic applications that differentiate it from other neurotensin-related peptides .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83N15O15/c1-5-29(4)43(50(80)66-37(22-28(2)3)46(76)64-39(24-31-26-58-27-60-31)47(77)63-36(52(82)83)17-18-41(70)71)67-48(78)38(23-30-13-15-32(69)16-14-30)65-49(79)40-12-9-21-68(40)51(81)35(11-8-20-59-53(56)57)62-45(75)34(10-6-7-19-54)61-44(74)33(55)25-42(72)73/h13-16,26-29,33-40,43,69H,5-12,17-25,54-55H2,1-4H3,(H,58,60)(H,61,74)(H,62,75)(H,63,77)(H,64,76)(H,65,79)(H,66,80)(H,67,78)(H,70,71)(H,72,73)(H,82,83)(H4,56,57,59)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTINNCXBQYZRQ-CSCXCSGISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83N15O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160392
Record name Magaratensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137915-11-8
Record name Magaratensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137915118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magaratensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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